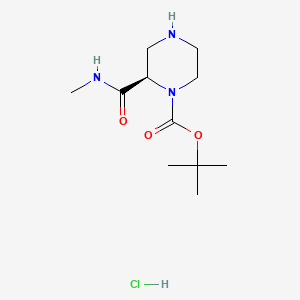
(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is a chemical compound known for its versatility in various scientific research fields. It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring. This can be achieved through the cyclization of appropriate diamines or by modifying existing piperazine structures.
Introduction of the Carbamoyl Group: The methylcarbamoyl group is introduced via a reaction with methyl isocyanate or similar reagents under controlled conditions.
tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance efficiency and control over reaction conditions.
Automated Synthesis: Using automated systems to precisely control reagent addition and reaction times.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the piperazine ring or the methylcarbamoyl group.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
科学研究应用
Chemistry
In chemistry, ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is often used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for investigating the interactions between piperazine-based drugs and their biological targets.
Medicine
In medicine, ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It may act as a precursor in the synthesis of drugs aimed at treating neurological disorders, infections, or cancer.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism of action of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of target pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activity.
N-Methylpiperazine: A simpler piperazine derivative with different reactivity and applications.
tert-Butyl piperazine-1-carboxylate: Lacks the methylcarbamoyl group, leading to different chemical properties.
Uniqueness
®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of complex molecules sets it apart from simpler piperazine derivatives.
This detailed overview highlights the significance of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride in various scientific and industrial fields
属性
IUPAC Name |
tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZBGDIBGDZKLS-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662701 |
Source


|
| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217826-94-2 |
Source


|
| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

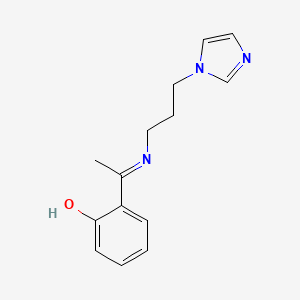
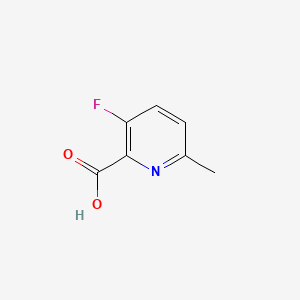
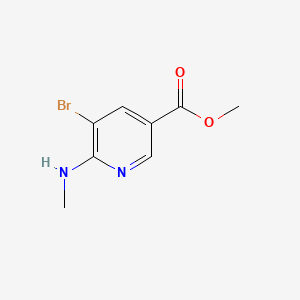
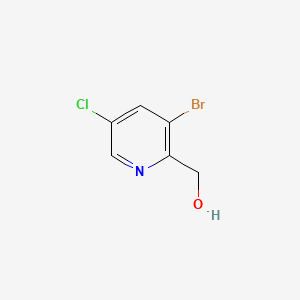
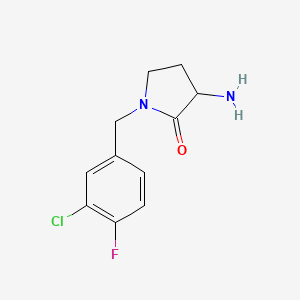
![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)
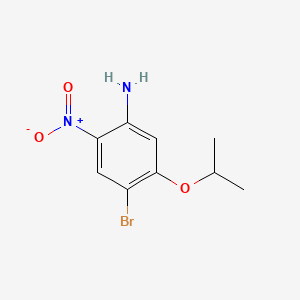
![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)
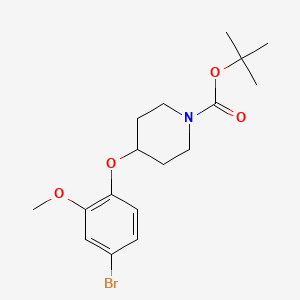
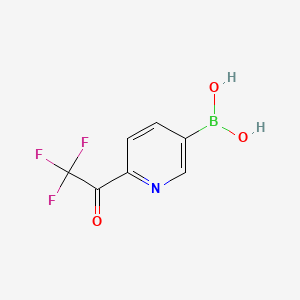
![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)
